

# Characterization of 5-Methoxy-1H-indol-2-amine: A Technical Guide

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## Compound of Interest

Compound Name: 5-Methoxy-1H-indol-2-amine

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## Introduction

**5-Methoxy-1H-indol-2-amine** is an indole derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the indole nucleus in a vast array of biologically active compounds. The methoxy substituent at the 5-position modifies the electron density of the indole ring, influencing its reactivity and potential interactions with biological targets. This technical guide provides a comprehensive overview of the characterization of **5-Methoxy-1H-indol-2-amine**, including its synthesis, spectroscopic properties, and potential biological significance. Due to the limited availability of direct experimental data for **5-Methoxy-1H-indol-2-amine** in publicly accessible literature, this guide leverages data from closely related and well-characterized analogs, such as 5-methoxy-1H-indole-2-carboxylic acid and other substituted indoles, to provide a predictive and comparative analysis.

## Physicochemical and Spectroscopic Data

The definitive characterization of a chemical compound relies on a combination of physical and spectroscopic data. While specific experimental values for **5-Methoxy-1H-indol-2-amine** are not readily available, the following tables summarize expected and reported data for closely related analogs. This information serves as a valuable reference for the identification and quality control of the target compound.

Table 1: Predicted Physicochemical Properties of **5-Methoxy-1H-indol-2-amine**

Property	Predicted Value/Range	Notes
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O	
Molecular Weight	162.19 g/mol	
Appearance	Off-white to light brown solid	Based on similar indole compounds.
Melting Point	Not reported. Expected to be >150 °C	Based on related indole amines.
Solubility	Soluble in methanol, DMSO, and DMF.	General solubility for polar indole derivatives.

Table 2: Spectroscopic Data for Analogous 5-Methoxyindole Derivatives

This table presents spectroscopic data for 5-methoxy-1H-indole-2-carboxylic acid, a closely related and well-characterized compound. These values can be used as a comparative reference for the analysis of **5-Methoxy-1H-indol-2-amine**.

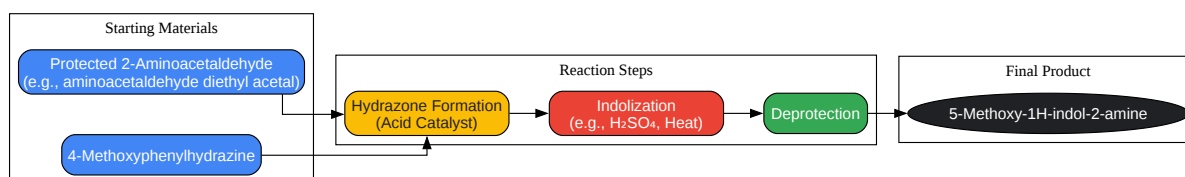
Spectroscopic Technique	5-methoxy-1H-indole-2-carboxylic acid	Expected Characteristics for 5-Methoxy-1H-indol-2-amine
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 11.6 (s, 1H, NH), 7.37 (d, J=8.9 Hz, 1H), 7.11 (d, J=2.5 Hz, 1H), 7.04 (s, 1H), 6.93 (dd, J=8.9, 2.5 Hz, 1H), 3.77 (s, 3H, OCH <sub>3</sub> )[1]	The spectrum will show characteristic signals for the indole ring protons, a singlet for the methoxy group protons, and a broad singlet for the amine protons which would disappear upon D <sub>2</sub> O exchange. The chemical shifts of the aromatic protons will be influenced by the electron-donating amine group.
<sup>13</sup> C NMR	Not readily available.	Aromatic carbons are expected in the 100-140 ppm range. The carbon bearing the methoxy group will be downfield, and the carbon attached to the amine group will also be significantly shifted.
IR Spectroscopy (KBr, cm <sup>-1</sup> )	~3336 (N-H stretch), ~1695 (C=O stretch), ~1206 (C-O stretch)[2]	Expected to show characteristic N-H stretching vibrations for the primary amine (two bands) and the indole N-H in the range of 3200-3500 cm <sup>-1</sup> . C-O stretching for the methoxy group is expected around 1250 cm <sup>-1</sup> .
Mass Spectrometry (ESI-MS)	m/z 192.06 [M+H] <sup>+</sup> (for C <sub>10</sub> H <sub>9</sub> NO <sub>3</sub> )	Expected to show a molecular ion peak [M+H] <sup>+</sup> at m/z 163.08.

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Methoxy-1H-indol-2-amine** is not widely published, a plausible synthetic route can be proposed based on established indole synthesis methodologies. One common approach is the Fischer indole synthesis.

### Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of **5-Methoxy-1H-indol-2-amine**, a suitable starting material would be (4-methoxyphenyl)hydrazine and a protected 2-aminoacetaldehyde derivative.



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Caption: Proposed Fischer Indole Synthesis for **5-Methoxy-1H-indol-2-amine**.

### General Experimental Protocol (Hypothetical)

- **Hydrazone Formation:** (4-Methoxyphenyl)hydrazine hydrochloride (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 4-6 hours. The solvent is removed under reduced pressure to yield the crude hydrazone.
- **Indolization:** The crude hydrazone is added to a pre-heated solution of a strong acid, such as polyphosphoric acid or a mixture of sulfuric acid in a suitable solvent, at 80-100 °C. The

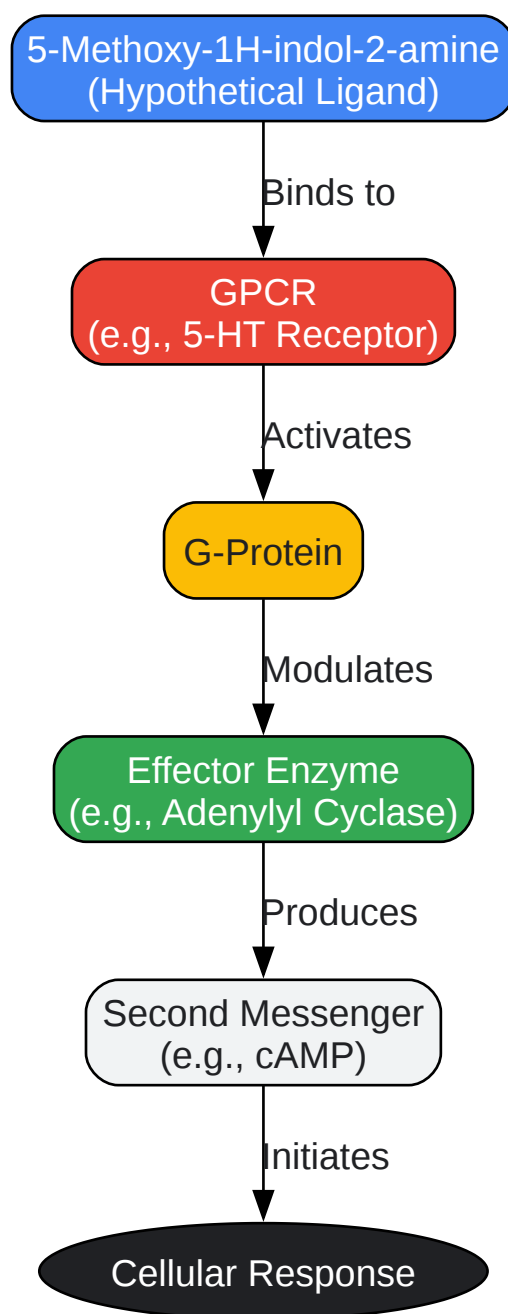
reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate).

- **Deprotection and Purification:** The protecting group on the amine is removed under appropriate conditions. The resulting crude **5-Methoxy-1H-indol-2-amine** is then purified by column chromatography on silica gel to afford the final product.

## Potential Biological Activity and Signaling Pathways

Indole-based compounds are known to interact with a multitude of biological targets. While the specific biological activity of **5-Methoxy-1H-indol-2-amine** is not extensively documented, its structural similarity to known bioactive molecules suggests potential interactions with various receptors and enzymes.

For instance, many indole derivatives are known to be agonists or antagonists of serotonin (5-HT) receptors. The 5-methoxy substitution is a common feature in several potent 5-HT receptor ligands. The general signaling pathway for a G-protein coupled receptor (GPCR) like a serotonin receptor is illustrated below.



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Caption: Generalized GPCR signaling pathway potentially modulated by indole derivatives.

## Conclusion

**5-Methoxy-1H-indol-2-amine** represents a valuable scaffold for the development of novel therapeutic agents. While direct and comprehensive characterization data for this specific molecule is sparse in the current literature, this guide provides a foundational understanding

based on the well-established chemistry and analytical data of closely related indole derivatives. The proposed synthetic strategies and predictive spectroscopic information herein offer a starting point for researchers and scientists working on the synthesis, characterization, and biological evaluation of this and similar compounds. Further investigation is warranted to fully elucidate the physicochemical properties and pharmacological profile of **5-Methoxy-1H-indol-2-amine**.

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## References

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